4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H8ClNO2S2 and a molecular weight of 285.77 g/mol This compound is known for its unique structure, which includes a chloro-substituted benzene ring, a thiophene ring, and a sulfonamide group
Mechanism of Action
“4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide” is a sulfonamide compound. Sulfonamides are known to have a wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria, thereby exerting an antibacterial effect .
The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine .
The action of sulfonamides can be influenced by various environmental factors such as pH and presence of other drugs. For example, the urinary pH can affect the ionization of sulfonamides, thereby influencing their reabsorption in the renal tubules and their urinary excretion .
Biochemical Analysis
Biochemical Properties
4-Chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions. The compound interacts with these enzymes, inhibiting their activity and thus playing a role in treating a diverse range of disease states .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes such as carbonic anhydrase and dihydropteroate synthetase . It acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing their normal function .
Temporal Effects in Laboratory Settings
It is known that the effects of sulfonamides can vary over time, with changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as other sulfonamides. Sulfonamides inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Subcellular Localization
It is known that the localization of a compound within a cell can significantly affect its activity or function .
Preparation Methods
The synthesis of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-carbaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
This compound: Similar in structure but with different substituents on the benzene or thiophene rings.
Sulfanilamide: A simpler sulfonamide with a primary amine group instead of the thiophene ring.
Sulfamethoxazole: A sulfonamide antibiotic with a different heterocyclic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(NE)-4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-8H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXWWBDBWSEIGL-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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